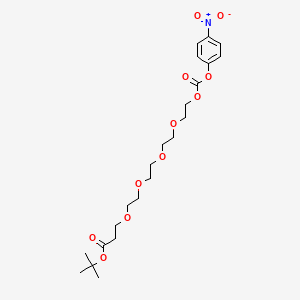

t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate

Description

BenchChem offers high-quality t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO11/c1-22(2,3)34-20(24)8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-21(25)33-19-6-4-18(5-7-19)23(26)27/h4-7H,8-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDKEYFIJHZKTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

heterobifunctional linkers for antibody-drug conjugates

An In-Depth Technical Guide to Heterobifunctional Linkers for Antibody-Drug Conjugates

Authored by: Gemini, Senior Application Scientist

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[][][3] The linchpin of this tripartite system is the heterobifunctional linker, a component whose chemical architecture dictates the stability, pharmacokinetics (PK), efficacy, and toxicity profile of the entire construct.[4][5][6] This guide provides a comprehensive exploration of heterobifunctional linker technology, moving beyond a simple catalog of chemical structures to explain the causal relationships between linker design and therapeutic performance. We will dissect the strategic choice between cleavable and non-cleavable linkers, detail the critical conjugation chemistries, provide validated experimental protocols, and outline the analytical techniques required to ensure the integrity and homogeneity of the final ADC product. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of ADC design and optimization.

The Central Paradigm: Balancing Systemic Stability with Targeted Payload Release

The fundamental challenge in ADC development is to create a conjugate that remains inert and stable in systemic circulation, thereby preventing the premature release of its highly toxic payload, which could lead to severe off-target toxicity.[7][8] However, upon internalization into the target cancer cell, this same linker must efficiently release the payload to exert its cytotoxic effect.[][7][9] The linker is, therefore, not a passive spacer but a dynamic modulator of the ADC's therapeutic index.[10][11] Heterobifunctional linkers are designed with two distinct reactive moieties: one to covalently attach to the antibody and another to connect to the cytotoxic payload, bridging these two functionally disparate components.[6]

The evolution from first- to third-generation ADCs has been largely driven by advances in linker technology, moving from relatively unstable designs to highly engineered structures that offer greater stability and more controlled release mechanisms.[7]

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

A Tale of Two Strategies: Cleavable vs. Non-Cleavable Linkers

The primary classification of linkers is based on their mechanism of payload release.[][13] This choice is a critical design decision that profoundly impacts the ADC's mechanism of action, efficacy, and potential for bystander killing.[6][13]

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be stable in the bloodstream but are labile to specific triggers prevalent in the tumor microenvironment or within intracellular compartments like the lysosome.[][14] This strategy allows for the release of the payload in its original, highly potent form.

-

Protease-Sensitive Linkers: These are the most common type of cleavable linker used in clinically approved ADCs.[15] They typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), which is selectively cleaved by lysosomal proteases like Cathepsin B that are often upregulated in tumor cells.[6][15] The stability of the Val-Cit motif in circulation combined with its efficient cleavage in the lysosome provides a robust mechanism for targeted drug release.[16]

-

pH-Sensitive (Acid-Labile) Linkers: These linkers utilize bonds, such as hydrazones, that are stable at physiological pH (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6][14] While effective, the development of more stable acid-cleavable linkers, like silyl ether-based linkers, has been necessary to improve their plasma stability and allow for their use with highly potent payloads.[17]

-

Glutathione-Sensitive (Disulfide) Linkers: These linkers leverage the significant redox potential difference between the extracellular space and the intracellular environment. Disulfide bonds remain stable in the bloodstream but are rapidly reduced by the high concentration of intracellular glutathione, releasing the thiol-containing payload.[6][18]

A key advantage of cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells, which is highly advantageous for treating heterogeneous tumors.[13][19][]

Non-Cleavable Linkers: Release via Antibody Catabolism

Non-cleavable linkers form a highly stable bond between the drug and the antibody.[][17] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following ADC internalization.[13][18]

This process results in the release of a payload still attached to the linker and the conjugating amino acid (e.g., lysine).[9][17] A primary consequence of this mechanism is that the resulting drug-linker-amino acid catabolite is often charged and membrane-impermeable, thus eliminating the bystander effect.[9] The advantage of this approach is generally higher plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[14][17] The classic example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (Kadcyla®).[14][17]

Caption: Contrasting payload release mechanisms for cleavable and non-cleavable linkers.

Core Conjugation Chemistries and Methodologies

The method used to attach the linker-payload to the antibody is as critical as the linker's release mechanism. The goal is to achieve a stable, covalent bond without disrupting the antibody's antigen-binding affinity.[]

Stochastic Conjugation: The Workhorse Approach

Early and many current ADCs utilize stochastic conjugation to native amino acid residues on the antibody, primarily lysines or cysteines.

-

Lysine Conjugation: The surface of a typical IgG antibody contains numerous lysine residues with primary amines that can be targeted for acylation, forming stable amide bonds. While robust, this method results in a highly heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites, which can complicate manufacturing and characterization.[22][23]

-

Cysteine Conjugation (Maleimide Chemistry): This is the most prevalent conjugation strategy.[] It involves the partial reduction of the antibody's interchain disulfide bonds to reveal reactive thiol (-SH) groups. A linker containing a maleimide functional group then reacts with these thiols via a Michael addition to form a stable thioether bond.[]

-

Causality & A Word of Caution: While widely used, the thiosuccinimide linkage formed can be susceptible to a retro-Michael reaction, particularly in the presence of circulating thiols like albumin.[8][25] This can lead to premature payload release. Significant research has focused on stabilizing this linkage, for instance, through transcyclization reactions or by exploring alternative conjugation chemistries like the Diels-Alder reaction.[26][27]

-

Site-Specific Conjugation: The Next Generation of Homogeneity

To overcome the heterogeneity of stochastic methods, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precisely defined DAR and conjugation location.[][][28] This enhanced control improves the ADC's PK profile, manufacturing consistency, and therapeutic index.[][29]

-

Engineered Cysteines (e.g., THIOMAB™): Specific amino acids in the antibody sequence are mutated to cysteines, creating unique, reactive "handles" for conjugation.[25][30]

-

Incorporation of Unnatural Amino Acids: Genetic engineering enables the incorporation of amino acids with unique functional groups (e.g., a keto group) that are orthogonal to the native amino acids, allowing for highly specific linker attachment.[][30][31]

-

Enzymatic Conjugation: Enzymes like microbial transglutaminase can be used to attach linker-payloads to specific glutamine residues on the antibody, offering high precision and mild reaction conditions.[3][32]

-

Click Chemistry: Bioorthogonal "click" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), provide a highly efficient and specific method for conjugating payloads to antibodies that have been pre-functionalized with a corresponding azide or cyclooctyne group.[25][33]

Caption: A generalized workflow for the synthesis of a cysteine-linked ADC.

Experimental Protocols: From Conjugation to Characterization

The trustworthiness of any ADC relies on robust and reproducible protocols. The following sections provide self-validating methodologies for the synthesis and characterization of a cysteine-linked ADC.

Protocol 1: Synthesis of a Cysteine-Linked ADC via Maleimide Chemistry

This protocol describes a standard method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[34]

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water.[34]

-

Maleimide-activated linker-payload, dissolved in a compatible organic solvent like DMSO.

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification buffer (e.g., PBS, pH 7.0).

-

Desalting columns (e.g., Sephadex G-25).[34]

-

Hydrophobic Interaction Chromatography (HIC) system.

Methodology:

-

Antibody Reduction:

-

To the antibody solution, add a 10-fold molar excess of TCEP from the stock solution.[34]

-

Causality: TCEP is a potent, odorless reducing agent that selectively cleaves the interchain disulfide bonds, exposing the reactive thiol groups necessary for conjugation.

-

Incubate at 37°C for 1-2 hours with gentle agitation.[34]

-

Immediately remove excess TCEP using a pre-equilibrated desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.2).

-

-

Linker-Payload Conjugation:

-

Immediately add a 5- to 8-fold molar excess of the maleimide-linker-payload solution to the reduced antibody. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.[34]

-

Self-Validation: The reaction progress can be monitored by taking time-point samples and analyzing them via HIC to observe the formation of species with higher DARs.

-

-

Reaction Quenching:

-

Add a 3-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of linker-payload.

-

Incubate for 20 minutes at room temperature.

-

Causality: This step consumes any unreacted maleimide groups, preventing further non-specific reactions and improving the stability of the ADC.

-

-

Purification:

-

Purify the ADC mixture using an HIC column. This technique separates ADC species based on the hydrophobicity conferred by the conjugated payload.

-

Elute the different DAR species (DAR0, DAR2, DAR4, etc.) using a decreasing salt gradient.

-

Pool the fractions containing the desired ADC species and buffer exchange into a final formulation buffer.

-

Protocol 2: Characterization of Critical Quality Attributes (CQAs)

Thorough characterization is mandatory to ensure the ADC meets predefined quality standards.[35][36]

Materials:

-

Purified ADC sample.

-

Analytical chromatography systems (SEC, HIC, RP-HPLC).

-

Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

-

Determination of Average DAR and Drug Distribution (HIC):

-

Inject the purified ADC onto an HIC column (e.g., Butyl-NPR).

-

Elute with a decreasing salt gradient. The resulting chromatogram will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

The average DAR is calculated by the weighted average of the peak areas.

-

Self-Validation: The resolution of peaks provides a direct measure of the homogeneity of the ADC preparation.

-

-

Analysis of Purity and Aggregation (SEC):

-

Inject the ADC onto a Size-Exclusion Chromatography (SEC) column.

-

Elute with a suitable mobile phase (e.g., PBS).

-

The main peak represents the monomeric ADC. High molecular weight species (aggregates) will elute earlier.

-

Causality: Aggregation can impact efficacy and immunogenicity, so it is a critical quality attribute. The purity should typically be >95%.

-

-

Measurement of Free Drug Content (RP-HPLC):

-

Precipitate the protein from the ADC sample (e.g., with acetonitrile).

-

Centrifuge and analyze the supernatant using a Reversed-Phase HPLC (RP-HPLC) method calibrated with a standard of the free linker-payload.

-

This quantifies the amount of unconjugated, residual payload, which is a key indicator of manufacturing process efficiency and potential toxicity.

-

-

Confirmation of Molecular Weight and DAR (Mass Spectrometry):

-

For intact mass analysis, deglycosylate the ADC (e.g., with PNGase F) and analyze via LC-MS. The resulting mass spectrum will show a distribution of peaks corresponding to the different DAR species, confirming the results from HIC.

-

For more detailed analysis, the antibody can be fragmented (e.g., into light and heavy chains) to confirm the site of conjugation.

-

Data Presentation: A Comparative Overview of Analytical Techniques

Choosing the right analytical tool is essential for robust ADC characterization.[37][38][39]

| Analytical Technique | Parameter Measured | Key Insights & Rationale |

| Hydrophobic Interaction Chromatography (HIC) | Average DAR, Drug Load Distribution | The gold standard for DAR analysis of cysteine-linked ADCs. Separates based on hydrophobicity, providing a profile of different drug-loaded species.[38] |

| Size-Exclusion Chromatography (SEC) | Purity, Aggregation, Fragmentation | Assesses the structural integrity of the ADC. High levels of aggregates or fragments can compromise safety and efficacy.[37][39] |

| Reversed-Phase Liquid Chromatography (RP-LC) | Free Drug Content, DAR (at subunit level) | Used to quantify residual small molecule impurities. Can also determine drug load on separated light and heavy chains after reduction.[38] |

| Mass Spectrometry (MS) | Molecular Weight, DAR Confirmation, Conjugation Site | Provides precise mass measurement to confirm conjugation and DAR distribution. Peptide mapping (LC-MS/MS) can identify the exact amino acid residues that were conjugated.[35][37] |

| UV-Vis Spectroscopy | Average DAR (estimate), Protein Concentration | A rapid but less precise method for estimating average DAR based on the absorbance of the antibody and the payload. Primarily used for concentration measurements.[37][38] |

Conclusion and Future Perspectives

The heterobifunctional linker is a cornerstone of modern ADC design, and its judicious selection and application are paramount to therapeutic success. The field is continually advancing, with a clear trajectory away from heterogeneous mixtures toward precisely engineered, homogeneous conjugates produced via site-specific technologies.[3][32] Future innovations will likely focus on novel cleavable triggers that are even more specific to the tumor microenvironment, linkers that can carry dual payloads to combat drug resistance, and linkers designed to improve the overall hydrophilicity and PK properties of ADCs.[15][40] As our understanding of the intricate interplay between antibody, linker, and payload deepens, we can expect the development of next-generation ADCs with even wider therapeutic windows and greater clinical impact.

References

-

Fu, Y., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link].

-

Vass, G., et al. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry, 23(6), 417-426. Available at: [Link].

-

Semantic Scholar. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Semantic Scholar. Available at: [Link].

-

Technology Networks. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Technology Networks. Available at: [Link].

-

Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available at: [Link].

-

Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link].

-

Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available at: [Link].

-

Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available at: [Link].

-

Fu, Z., et al. (2022). Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies. Cancer Letters, 545, 215829. Available at: [Link].

-

Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. Available at: [Link].

-

Technology Networks. (2025). What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook. Technology Networks. Available at: [Link].

-

Tsuchikama, K., et al. (2021). Chemical Site-Specific Conjugation Platform to Improve the Pharmacokinetics and Therapeutic Index of Antibody–Drug Conjugates. Molecular Pharmaceutics, 18(11), 4141-4153. Available at: [Link].

-

Creative Biolabs. (2021). Overview: Mechanism of Action of ADC. Creative Biolabs. Available at: [Link].

-

Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link].

-

American Society of Clinical Oncology. (2023). Rise of Antibody-Drug Conjugates: The Present and Future. ASCO Publications. Available at: [Link].

-

BioPharm International. Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates. BioPharm International. Available at: [Link].

-

Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers. Available at: [Link].

-

Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link].

-

ResearchGate. Six different payload release mechanisms of anti-Her2 ADCs. ResearchGate. Available at: [Link].

-

AxisPharm. (2024). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: [Link].

-

Bar-On, O., et al. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Pharmaceutics. Available at: [Link].

-

Singh, A. P., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Bioconjugate Chemistry, 31(2), 216-224. Available at: [Link].

-

Pan, C. (2017). Site-Specific Antibody Conjugation for ADC and Beyond. Antibodies, 6(4), 16. Available at: [Link].

-

Labiotech.eu. (2025). The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. Labiotech.eu. Available at: [Link].

-

Hingorani, D. V. (2024). An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio. Expert Opinion on Biological Therapy, 24(1-2), 31-36. Available at: [Link].

-

Christie, R. J. (2016). Click Chemistry Conjugations. Methods in Molecular Biology, 1378, 23-33. Available at: [Link].

-

Streb, J., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(40), 12152-12156. Available at: [Link].

-

Rader, C., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2313-2319. Available at: [Link].

-

Creative Biolabs. Protocols. Creative Biolabs. Available at: [Link].

-

Mahipal, A., et al. (2024). Targeting Biliary Tract Cancers with Antibody–Drug Conjugates: Advances in Molecular Targets and Rational Combinations. Cancers, 16(2), 384. Available at: [Link].

-

Li, X., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(2), 204. Available at: [Link].

-

R Discovery. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. R Discovery. Available at: [Link].

-

Strop, P. (2016). Processes for Constructing Homogeneous Antibody Drug Conjugates. Bioconjugate Chemistry, 27(5), 1203-1213. Available at: [Link].

-

ADC Review. (2021). Novel Linker-Drug Technology Enables Antibody-Drug Conjugates with an Expanded Therapeutic Window. ADC Review. Available at: [Link].

-

JenKem Technology. (2020). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. JenKem Technology. Available at: [Link].

-

ResearchGate. Linker Design for Antibody–Drug Conjugates. ResearchGate. Available at: [Link].

Sources

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. veranova.com [veranova.com]

- 8. benchchem.com [benchchem.com]

- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 11. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. creativepegworks.com [creativepegworks.com]

- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotechinformers.com [biotechinformers.com]

- 19. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 22. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 25. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creativepegworks.com [creativepegworks.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 31. What is an ADC Payload? | BroadPharm [broadpharm.com]

- 32. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. medchemexpress.com [medchemexpress.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. veranova.com [veranova.com]

- 36. adcreview.com [adcreview.com]

- 37. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. blog.crownbio.com [blog.crownbio.com]

- 39. pharmafocusamerica.com [pharmafocusamerica.com]

- 40. adcreview.com [adcreview.com]

p-Nitrophenyl Carbonates in Bioconjugation and Synthesis: A Technical Guide to Aminolysis and Carbamate Formation

Executive Summary

This technical guide analyzes the chemical reactivity of p-nitrophenyl carbonates (p-NPCs) with amines, a foundational reaction in bioconjugation, prodrug synthesis, and polymer chemistry. Unlike the more transient N-hydroxysuccinimide (NHS) esters, p-NPCs offer a distinct balance of hydrolytic stability and amine reactivity, yielding robust carbamate (urethane) linkages. This document details the kinetic mechanisms, provides self-validating experimental protocols, and contrasts p-NPC utility against other activated esters.[1]

Mechanistic Foundations: The Aminolysis Pathway[2]

The reaction between a p-nitrophenyl carbonate and a primary or secondary amine is a nucleophilic acyl substitution. However, unlike simple ester hydrolysis, kinetic studies reveal this process often proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (

Reaction Kinetics and The Tetrahedral Intermediate

The reaction is governed by the nucleophilicity of the amine and the leaving group ability of the p-nitrophenolate.

-

Nucleophilic Attack: The lone pair of the amine attacks the carbonyl carbon of the carbonate, forming the

intermediate. -

Proton Transfer & Breakdown: The breakdown of

can be rate-limiting.[2] For basic amines, the expulsion of the p-nitrophenolate leaving group ( -

Irreversibility: The formation of the carbamate is driven by the resonance stabilization of the product and the thermodynamic stability of the released p-nitrophenolate anion.

Visualizing the Pathway

The following diagram illustrates the stepwise addition-elimination mechanism.

Figure 1: Stepwise mechanism of aminolysis. The release of the p-nitrophenolate anion provides a colorimetric readout.

Synthetic Utility & Comparative Analysis

The Stability-Reactivity Trade-off

p-NPCs are less reactive than NHS esters but significantly more stable in aqueous buffers. This makes them ideal for:

-

Slow-reacting amines: When the amine is sterically hindered or has a low

. -

Hydrolytic resilience: Processes requiring longer reaction times where NHS esters would degrade too quickly.

-

Prodrugs: The resulting carbamate linkage is stable in plasma but can be designed to degrade enzymatically.

Data Comparison: Activated Reagents

The table below contrasts p-NPCs with common alternatives used in drug development.

| Feature | p-Nitrophenyl Carbonate (p-NPC) | NHS Ester | Pentafluorophenyl (PFP) Ester |

| Linkage Formed | Carbamate (Urethane) | Amide | Amide |

| Hydrolytic Stability | High ( | Low ( | Moderate |

| Reactivity | Moderate | High | High |

| Monitoring | Self-Indicating (Yellow, 400 nm) | Requires HPLC/TLC | UV (non-visible) |

| Solubility | Organic solvents (DCM, DMF) | Water soluble (Sulfo-NHS) | Organic solvents |

| Primary Use | PEGylation, Prodrugs, Lipids | Protein Crosslinking | Peptide Synthesis |

Experimental Framework: A Self-Validating Protocol

This protocol describes the synthesis of a carbamate from an alcohol precursor via a p-NPC intermediate.

Phase I: Activation (Synthesis of the p-NPC)

Objective: Convert a target alcohol (R-OH) into an activated p-nitrophenyl carbonate.

-

Reagents: Dissolve R-OH (1.0 eq) and p-nitrophenyl chloroformate (1.2 eq) in anhydrous Dichloromethane (DCM) or THF.

-

Base Addition: Add Pyridine or Triethylamine (1.5 eq) dropwise at 0°C.

-

Causality: Low temperature prevents double-addition or decomposition. The base neutralizes the HCl byproduct.

-

-

Validation: Monitor by TLC. The starting alcohol spot should disappear.

-

Workup: Wash with dilute citric acid (to remove base) and brine. Dry over

.

Phase II: Conjugation (Aminolysis)

Objective: React the isolated p-NPC with the target amine (R'-NH2).

-

Setup: Dissolve p-NPC (1.0 eq) in DMF or DMSO (for proteins) or DCM (for small molecules).

-

Reaction: Add the amine (1.1–1.5 eq). If using a salt form of the amine, add 1.0 eq of DIPEA to deprotonate it.

-

Self-Validating Step (The "Yellow Flash"):

-

As the reaction proceeds, the solution must turn yellow due to the release of p-nitrophenol.

-

Quantification: Dilute an aliquot in pH 8.5 buffer and measure Absorbance at 400–405 nm .

-

Calculation: Use the extinction coefficient of p-nitrophenolate (

) to calculate reaction conversion percentage in real-time.

-

-

Quenching: Once conversion >95%, add a scavenger (e.g., ethanolamine) to consume excess carbonate if purification is difficult.

Experimental Workflow Diagram

Figure 2: Operational workflow for carbamate synthesis using p-NPCs.

Troubleshooting & Optimization

-

Problem: No Yellow Color.

-

Problem: Hydrolysis Competition.

-

Cause: Water present in organic solvents or pH too high (>10).

-

Solution: Use anhydrous DMF/DMSO.[4] Keep pH between 8.0 and 9.0.

-

-

Problem: Purification Difficulty.

-

Cause:p-Nitrophenol is difficult to remove from hydrophobic products.

-

Solution: Wash organic layer repeatedly with saturated Sodium Bicarbonate (p-nitrophenol is water-soluble as the phenolate salt) or use size-exclusion chromatography for bioconjugates.

-

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference).

-

Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate. International Journal of Chemical Kinetics. Retrieved from [Link]

-

RSC Advances. (2016). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Boc-PEG4-pNP Carbonate

Introduction: The Strategic Advantage of Boc-PEG4-pNP Carbonate in ADC Synthesis

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted therapeutics, merging the antigen specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug.[1] The linker, the molecular bridge connecting these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetic profile, and therapeutic index.[2] Among the diverse array of available linkers, Boc-PEG4-pNP carbonate has emerged as a versatile and advantageous building block for ADC development.

This heterobifunctional linker incorporates three key elements:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust and temporarily masked amine functionality.[3] This protecting group is stable under a variety of reaction conditions but can be selectively and cleanly removed under mild acidic conditions, enabling a controlled and sequential conjugation strategy.[4][5]

-

A Tetraethylene Glycol (PEG4) Spacer: The discrete PEG4 unit is a hydrophilic spacer that imparts several beneficial properties to the ADC.[6] It enhances aqueous solubility, which is particularly crucial when working with hydrophobic payloads, thereby mitigating the risk of aggregation.[7][8] Furthermore, the PEG spacer can improve the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, potentially leading to a longer circulation half-life.[9][]

-

A p-Nitrophenyl (pNP) Carbonate Reactive Group: This activated carbonate moiety provides an efficient and specific means of conjugation to primary amines, such as the surface-exposed lysine residues on a monoclonal antibody. The reaction proceeds under mild conditions to form a stable carbamate linkage.[11][12]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-PEG4-pNP carbonate in the synthesis of ADCs. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to optimize these methods for their specific applications.

Core Principle of the Method

The synthesis of an ADC using Boc-PEG4-pNP carbonate follows a logical, two-stage conjugation strategy. The first stage involves the reaction of the p-nitrophenyl carbonate group of the linker with the lysine residues of the antibody. This is followed by a purification step to remove excess linker. In the second stage, the Boc protecting group is removed to expose a primary amine, which is then available for conjugation to a payload that has been appropriately activated.

mAb [label="Monoclonal Antibody (mAb)"]; Linker [label="Boc-PEG4-pNP Carbonate"]; Payload [label="Activated Payload"]; Intermediate [label="mAb-PEG4-Boc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotected [label="mAb-PEG4-NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_ADC [label="Final ADC", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

mAb -> Intermediate [label="Lysine Conjugation\n(Carbamate bond formation)"]; Linker -> Intermediate; Intermediate -> Deprotected [label="Boc Deprotection\n(Acidic Conditions)"]; Deprotected -> Final_ADC [label="Payload Conjugation"]; Payload -> Final_ADC; }

Workflow for ADC synthesis using Boc-PEG4-pNP carbonate.

Experimental Protocols

PART 1: Conjugation of Boc-PEG4-pNP Carbonate to a Monoclonal Antibody

This protocol details the initial conjugation of the linker to the antibody via the reaction between the pNP carbonate and lysine residues.

Materials and Equipment:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Boc-PEG4-pNP Carbonate

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Borate buffer (50 mM, pH 8.5) or PBS (pH 7.4)

-

Quenching solution: Tris or Glycine (1 M, pH 8.0)

-

Dialysis or Tangential Flow Filtration (TFF) system for purification

-

UV-Vis Spectrophotometer

-

Standard laboratory glassware and magnetic stirrer

Protocol:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS, pH 7.4. This can be achieved by dialysis or using a desalting column.

-

Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm and the antibody's specific extinction coefficient.

-

-

Linker Preparation:

-

Prepare a stock solution of Boc-PEG4-pNP carbonate in anhydrous DMF or DMSO. The concentration will depend on the desired linker-to-antibody molar ratio. A typical starting concentration is 10-20 mM. Note: This solution should be prepared fresh just before use.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., borate buffer). This slightly basic pH facilitates the deprotonation of the lysine ε-amino groups, enhancing their nucleophilicity.[13]

-

Calculate the required volume of the Boc-PEG4-pNP carbonate stock solution to achieve the desired molar excess (typically 5-20 fold molar excess over the antibody).

-

Add the calculated volume of the linker solution dropwise to the stirring antibody solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. The reaction progress can be monitored by analyzing aliquots over time.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching solution such as Tris or glycine to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the mAb-Linker Conjugate:

-

Remove the excess linker and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) with multiple buffer changes, or by using a TFF system.

-

The purified mAb-PEG4-Boc conjugate should be stored under appropriate conditions (e.g., 4°C or -20°C).

-

PART 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine on the conjugated linker.

Materials and Equipment:

-

Purified mAb-PEG4-Boc conjugate

-

Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.0

-

Purification system (as in Part 1)

Protocol:

-

Deprotection Reaction:

-

Carefully add a pre-determined amount of TFA to the mAb-PEG4-Boc conjugate solution to achieve a final concentration that is sufficient for deprotection (typically 10-50% v/v, this needs to be optimized for each antibody to avoid denaturation). The deprotection mechanism involves the acid-catalyzed cleavage of the carbamate bond.[4][14]

-

Incubate the reaction on ice for 15-30 minutes. The reaction time should be minimized to prevent potential damage to the antibody.[15]

-

-

Neutralization:

-

Immediately neutralize the reaction mixture by adding a neutralization buffer to bring the pH back to a physiological range (pH 7.0-7.5).

-

-

Purification of the Deprotected Conjugate:

-

Promptly purify the mAb-PEG4-NH2 conjugate using dialysis or TFF to remove TFA and other small molecules.

-

PART 3: Payload Conjugation and Final ADC Characterization

This section provides a general outline for the final conjugation step and the essential characterization of the resulting ADC. The specific protocol for payload conjugation will depend on the nature of the payload and its activation chemistry.

General Protocol for Payload Conjugation:

-

The purified and deprotected mAb-PEG4-NH2 is now ready for conjugation to an activated payload (e.g., a payload with an NHS-ester or other amine-reactive group).

-

The reaction is typically carried out in a suitable buffer (e.g., PBS, pH 7.4) for a specified time and temperature.

-

After the reaction, the final ADC is purified to remove any unreacted payload and other impurities.

Characterization of the Final ADC:

A thorough characterization of the final ADC is crucial to ensure its quality and consistency.[16] Key analytical techniques include:

| Parameter | Analytical Method(s) | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (MS)[17][18] | To determine the average number of drug molecules conjugated to each antibody, which is a critical quality attribute (CQA) affecting efficacy and safety.[19] |

| Purity and Aggregation | Size Exclusion Chromatography (SEC)-HPLC[20] | To assess the presence of high molecular weight aggregates and fragments. |

| Molecular Weight | Mass Spectrometry (Intact MS, Reduced MS)[21][22] | To confirm the identity of the ADC and the distribution of different drug-loaded species. |

| Conjugation Site | Peptide Mapping (LC-MS/MS) | To identify the specific lysine residues that have been conjugated. |

| Potency | In vitro cell-based assays | To determine the biological activity of the ADC. |

ADC [label="Final ADC Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAR [label="DAR Determination\n(HIC-HPLC, MS)"]; Purity [label="Purity & Aggregation\n(SEC-HPLC)"]; Identity [label="Identity & Mass\n(Mass Spectrometry)"]; Potency [label="Biological Activity\n(Cell-based Assays)"]; Release [label="Release Testing", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ADC -> DAR; ADC -> Purity; ADC -> Identity; ADC -> Potency; DAR -> Release; Purity -> Release; Identity -> Release; Potency -> Release; }

Key analytical characterization steps for the final ADC.

Troubleshooting and Key Considerations

-

Low Conjugation Efficiency:

-

Ensure the pH of the antibody solution is optimal for lysine reactivity (pH 8.0-8.5).

-

Increase the molar excess of the Boc-PEG4-pNP carbonate linker.

-

Confirm the reactivity of the linker by testing it with a small amine-containing molecule.

-

-

Antibody Aggregation:

-

Incomplete Boc Deprotection:

-

Increase the concentration of TFA or the reaction time, but be mindful of potential antibody denaturation.

-

Ensure rapid and efficient neutralization and purification post-deprotection.

-

-

Heterogeneity of the Final ADC:

Conclusion

Boc-PEG4-pNP carbonate is a highly effective and versatile linker for the synthesis of antibody-drug conjugates. Its unique combination of a protected amine, a hydrophilic PEG spacer, and an amine-reactive pNP carbonate allows for a controlled and stepwise approach to ADC construction. By following the detailed protocols and considering the key analytical characterization steps outlined in these application notes, researchers can confidently and efficiently produce well-defined ADCs for preclinical and clinical development. The principles and methodologies described herein provide a solid foundation for the successful application of this valuable tool in the advancement of targeted cancer therapies.

References

-

Verma, R., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]

-

Flygare, J. A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(5), 646-653. [Link]

-

Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(5), 729. [Link]

-

Waters Corporation. (2020). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]

-

Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6345-6353. [Link]

-

Debaene, F., et al. (2022). Analysis of ADCs by Native Mass Spectrometry. Methods in Molecular Biology, 2447, 239-253. [Link]

-

Levin, H. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 28(6). [Link]

-

Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]

-

Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

-

Singh, S. K., et al. (2024). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Journal of Pharmaceutical Sciences, 113(7), 2025-2043. [Link]

-

Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved from [Link]

-

Agilent Technologies. (2017). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Analysis of ADCs by Native Mass Spectrometry. Retrieved from [Link]

-

BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]

-

Joubert, N., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(6), 557. [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

-

MolecularCloud. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

-

ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]

-

Agilent Technologies. (2016). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram]. Retrieved from [Link]

-

Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

-

Um, I. H., et al. (2009). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 7(18), 3799-3804. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Retrieved from [Link]

-

Um, I. H., et al. (2009). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 7(18), 3799-3804. [Link]

-

ResearchGate. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. Retrieved from [Link]

-

MDPI. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

Sources

- 1. adcreview.com [adcreview.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. genscript.com [genscript.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. adcreview.com [adcreview.com]

- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 8. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 9. mdpi.com [mdpi.com]

- 11. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmafocusamerica.com [pharmafocusamerica.com]

- 19. bioagilytix.com [bioagilytix.com]

- 20. agilent.com [agilent.com]

- 21. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. researchgate.net [researchgate.net]

- 24. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

analytical techniques for characterizing Boc-PEG4-pNP carbonate products

An In-Depth Guide to the Analytical Characterization of Boc-PEG4-pNP Carbonate

Abstract

This comprehensive application note provides a detailed framework for the analytical characterization of Boc-PEG4-pNP Carbonate, a critical heterobifunctional and monodisperse PEG linker used extensively in bioconjugation and drug development. For researchers, scientists, and process development professionals, rigorous quality control of such reagents is paramount to ensure the reproducibility, efficacy, and safety of the final conjugate products. We present a multi-technique approach, grounded in established scientific principles, that combines Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind the chosen methodology and provides detailed, field-proven protocols for structural verification, purity assessment, and functional group identification.

Introduction: The Critical Role of Boc-PEG4-pNP Carbonate in Bioconjugation

Boc-PEG4-pNP Carbonate is a polyethylene glycol (PEG) linker distinguished by its precise length (four ethylene glycol units), ensuring monodispersity, which is a significant advantage over traditional, polydisperse PEG reagents.[1] It features two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a p-nitrophenyl (pNP) activated carbonate. This architecture allows for a controlled, sequential conjugation strategy.

The p-nitrophenyl carbonate group is a reactive ester that readily undergoes nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on proteins, to form a highly stable urethane (carbamate) linkage.[2][3][4] The Boc-protected amine serves as a stable placeholder, which can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation steps. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic profile of the resulting bioconjugate.

Given its role as a fundamental building block, verifying the identity, purity, and structural integrity of Boc-PEG4-pNP Carbonate is a non-negotiable prerequisite for its use in any application. An impure or incorrectly identified linker can lead to failed conjugations, the generation of complex and difficult-to-purify product mixtures, and compromised biological activity. The following sections detail a robust analytical workflow to ensure the quality of this reagent.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete profile of a molecule like Boc-PEG4-pNP Carbonate.[5] A synergistic approach is required, where each technique provides a unique and complementary piece of information. The overall workflow involves using spectroscopy to confirm the chemical structure and functional groups (NMR, FTIR), chromatography to assess purity (HPLC), and mass analysis to verify the molecular weight (MS).

Caption: A multi-technique workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to create a complete proton and carbon "map" of the molecule, confirming the presence and connectivity of the Boc, PEG, and pNP moieties.[6][7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Accurately weigh and dissolve 5-10 mg of the Boc-PEG4-pNP Carbonate sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]

-

Instrumentation : Utilize a 400 MHz (or higher field) NMR spectrometer for optimal resolution and sensitivity.[6]

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse experiment.

-

Scans : Acquire 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay : Use a 1-5 second delay between scans.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).

-

Scans : Acquire 1024 or more scans as needed for adequate signal.[6]

-

Relaxation Delay : Use a 2-second delay.

-

Data Interpretation: Expected Chemical Shifts

The resulting spectra should be referenced, phased, and baseline-corrected. The chemical shifts and integrations must align with the expected values for the target structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Functional Group | Assignment | Predicted ¹H Shift (ppm) | Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Boc Group | -C(CH ₃)₃ | ~1.45 (s) | 9H | ~28.4 |

| -C (CH₃)₃ | - | - | ~80.5 | |

| Boc NH | ~5.1 (br s) | 1H | - | |

| PEG Chain | Boc-NH-CH ₂- | ~3.30 (q) | 2H | ~40.3 |

| -CH ₂-CH₂-O- (next to NH) | ~3.55 (t) | 2H | ~70.1 | |

| -O-CH ₂-CH ₂-O- (internal) | ~3.65-3.75 (m) | 10H | ~70.3 - 70.6 | |

| -O-CH ₂-CH₂-O- (next to carbonate) | ~3.80 (t) | 2H | ~69.2 | |

| -CH₂-C H₂-O-C=O | ~4.45 (t) | 2H | ~67.5 | |

| pNP Group | Ar-H (ortho to -OCOO) | ~7.40 (d) | 2H | ~121.8 |

| Ar-H (ortho to -NO₂) | ~8.28 (d) | 2H | ~125.3 | |

| Ar-C (ipso to -OCOO) | - | - | ~151.5 | |

| Ar-C (ipso to -NO₂) | - | - | ~145.5 | |

| Carbonates | Boc C =O | - | - | ~156.1 |

| | pNP C =O | - | - | ~152.4 |

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic compounds like PEG linkers.[][9] The technique separates the main product from starting materials, by-products, and other impurities based on differences in polarity, allowing for accurate quantification of purity by peak area percentage.

Experimental Protocol: RP-HPLC for Purity Analysis

-

Sample Preparation : Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like acetonitrile. Further dilute to a working concentration of 0.1-0.5 mg/mL using the initial mobile phase composition.[6]

-

Instrumentation : A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

-

Chromatographic Conditions : The following conditions serve as a robust starting point and can be optimized as needed.

Table 2: Recommended RP-HPLC Method Parameters

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size[6] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (for p-nitrophenyl group) and 220 nm (for general impurities) |

| Injection Volume | 10 µL |

Data Interpretation

The purity of the sample is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram. A high-purity sample (typically ≥95%) should exhibit a single major peak with minimal secondary peaks.

Mass Spectrometry (MS): Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) provides definitive confirmation of the compound's identity by measuring its molecular weight with high accuracy.[6] This technique is particularly sensitive and is essential for verifying that the correct molecule has been synthesized.

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (10-100 µg/mL) in a solvent suitable for ESI, such as a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.[6]

-

Instrumentation : An ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[10]

-

Acquisition Parameters :

-

Ionization Mode : Positive ion mode.

-

Mass Range : Scan from m/z 150 to 1000.

-

Analysis : Look for characteristic adducts of the parent molecule.

-

Data Interpretation

The analysis should focus on identifying the m/z values corresponding to the expected molecular ions. Due to the nature of ESI and the presence of trace alkali metals, it is common to observe multiple adducts.

Table 3: Expected Molecular Ions for Boc-PEG4-pNP Carbonate (C₂₁H₃₁NO₁₀)

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₂₁H₃₁NO₁₀ | 457.1948 |

| [M+H]⁺ | C₂₁H₃₂NO₁₀⁺ | 458.2026 |

| [M+Na]⁺ | C₂₁H₃₁NNaO₁₀⁺ | 480.1846 |

| [M+K]⁺ | C₂₁H₃₁KNO₁₀⁺ | 496.1585 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. It works by measuring the absorption of infrared radiation by the sample's molecular bonds, with each bond type vibrating at a characteristic frequency. This method serves as an excellent qualitative check for the presence of the carbonate, carbamate, ether, and nitro groups.

Experimental Protocol: ATR-FTIR

-

Sample Preparation : If the sample is a liquid or oil, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, press a small amount firmly onto the crystal.

-

Instrumentation : A standard FTIR spectrometer with an ATR accessory.

-

Acquisition : Collect the spectrum over a range of 4000-600 cm⁻¹.

Data Interpretation

The resulting spectrum should display absorption bands characteristic of the key functional groups in the molecule.

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 2975-2850 | C-H stretch | Aliphatic (PEG & Boc) |

| ~1775 | C=O stretch | p-Nitrophenyl Carbonate [11] |

| ~1715 | C=O stretch | Boc Carbamate [12][13] |

| ~1525 | N-O asymm. stretch | Nitro Group |

| ~1345 | N-O symm. stretch | Nitro Group |

| ~1250 | C-O-C asymm. stretch | PEG Ether |

| ~1110 | C-O-C symm. stretch | PEG Ether |

Conclusion

The comprehensive analytical characterization of Boc-PEG4-pNP Carbonate is a critical quality control step that underpins its successful application in research and drug development. The orthogonal suite of techniques described—NMR for structure, HPLC for purity, MS for identity, and FTIR for functional group confirmation—provides a self-validating system to ensure the material meets the highest standards. By adhering to these detailed protocols, researchers can proceed with confidence, knowing that their foundational bioconjugation reagents are of verified quality, leading to more reliable and reproducible outcomes.

References

-

Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. [Link]

-

Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. [Link]

-

Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters. [Link]

-

Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. ResearchGate. [Link]

-

Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]

-

Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters. PubMed. [Link]

-

1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... ResearchGate. [Link]

-

FTIR peak assignment for the studied systems. ResearchGate. [Link]

-

Absorption bands carbonate characteristic by FTIR. ResearchGate. [Link]

-

FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. [Link]

-

Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces. PMC. [Link]

-

Identification of carbonates as additives in pressure-sensitive adhesive tape substrate with Fourier transform infrared spectroscopy (FTIR) and its application in three explosive cases. PubMed. [Link]

-

Linker (hydroxy terminated PEG) is activated to PEG-p-nitrophenyl.... ResearchGate. [Link]

-

PEGylation reagents. Interchim. [Link]

-

Novel reactive PEG for amino group conjugation. RSC Publishing. [Link]

-

PEG PNP Carbonate. Glycomindsynth. [Link]

-

Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. [Link]

-

Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

-

1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. Novel reactive PEG for amino group conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pharmtech.com [pharmtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ingenieria-analitica.com [ingenieria-analitica.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: A Strategic Guide to Calculating Molar Excess for Amine-Reactive PEGylation using Boc-PEG4-pNP Carbonate

Introduction: The Role of Precision PEGylation in Modern Drug Development

Polyethylene glycol (PEG)ylation is a cornerstone chemical strategy for enhancing the therapeutic properties of biomolecules. The covalent attachment of PEG chains can significantly improve the solubility, stability, and pharmacokinetic profile of proteins, peptides, and small-molecule drugs, while simultaneously reducing their immunogenicity[1][]. Among the diverse portfolio of PEGylation reagents, amine-reactive linkers are particularly prevalent due to the abundance of primary amines (e.g., lysine ε-amines and N-termini) on the surface of proteins[3].

Boc-PEG4-pNP carbonate is a discrete PEG (dPEG®) reagent that offers precise control over the modification process. It features:

-

A tert-butyloxycarbonyl (Boc) protected amine , providing a latent functional group for subsequent, orthogonal conjugation steps following deprotection[4][5].

-

A uniform tetraethylene glycol (PEG4) spacer , which enhances aqueous solubility and provides a flexible, defined-length connection[4][6].

-

A p-nitrophenyl (pNP) carbonate reactive group, which targets primary amines to form a highly stable carbamate (urethane) linkage[7][8].

The success of any conjugation strategy hinges on achieving the desired degree of labeling (DOL). Insufficient PEGylation may fail to confer the intended therapeutic benefits, whereas excessive modification can compromise the biological activity of the parent molecule[1]. The principal method for controlling the DOL is the careful adjustment of the molar ratio of the PEGylation reagent to the target molecule. This guide provides the theoretical basis, a detailed step-by-step protocol, and field-proven insights for calculating and optimizing the molar excess of Boc-PEG4-pNP carbonate for your specific application.

Scientific Principles: The Chemistry of Controlled Conjugation

The Reaction Mechanism: Acylation of Primary Amines

The core reaction is a nucleophilic acyl substitution. A primary amine on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pNP carbonate. This results in the formation of a stable carbamate bond and the release of the p-nitrophenoxide anion, a good leaving group whose release can often be monitored spectrophotometrically.

The Rationale for Molar Excess

In a typical chemical synthesis, reactants might be combined in stoichiometric (1:1) amounts. However, in bioconjugation, a molar excess of the modifying reagent is almost always required[3][9]. This is due to several competing factors:

-

Reaction Kinetics: Using an excess of the PEG reagent increases its concentration, driving the reaction forward and ensuring a higher yield of the desired conjugate in a reasonable timeframe.

-

Hydrolysis: The pNP carbonate group is susceptible to hydrolysis in aqueous buffers, especially at the alkaline pH required for the reaction. This competing reaction consumes the active reagent. A molar excess ensures that enough active reagent remains to modify the target molecule sufficiently.

-

Steric Hindrance: Not all primary amines on a protein are equally accessible[9]. Some may be buried within the protein's tertiary structure. A higher concentration of the PEG reagent can help overcome steric barriers to modify these less accessible sites.

The key is to find the "sweet spot"—a molar excess that achieves the target DOL without leading to excessive, non-specific modification or product aggregation. This is typically determined empirically for each unique biomolecule.

The Role of the Boc Protecting Group

The Boc group is an acid-labile protecting group[10][11]. It remains stable under the neutral to slightly alkaline conditions (pH 7.2-8.5) used for the pNP carbonate conjugation. This allows for the selective modification of primary amines on the target molecule first. Subsequently, the Boc group can be efficiently removed using a moderately strong acid like trifluoroacetic acid (TFA) to reveal a new primary amine on the PEG linker, which can then be used for a second conjugation reaction[12][13].

Experimental Protocol: Amine Modification of a Model Protein

This protocol provides a detailed methodology for conjugating Boc-PEG4-pNP carbonate to a model protein (e.g., Bovine Serum Albumin, BSA) and serves as a template for other amine-containing molecules.

Required Materials and Reagents

-

Target Molecule: Protein, peptide, or small molecule with at least one primary amine (e.g., BSA).

-

PEGylation Reagent: Boc-PEG4-pNP Carbonate.

-

Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer, pH 8.0-8.5.

-

Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

-

Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system with appropriate molecular weight cutoff (MWCO) membrane[14].

-

Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, HPLC, Mass Spectrometer (e.g., MALDI-TOF).

Pre-Reaction Setup & Calculations

Scientist's Note: Boc-PEG4-pNP carbonate is moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use.

-

Prepare Target Molecule Solution:

-

Dissolve your target molecule in the reaction buffer to a known concentration (e.g., 5 mg/mL).

-

Determine the molar concentration.

-

Formula: Molarity (mol/L) = [Concentration (g/L)] / [Molecular Weight ( g/mol )]

-

-

-

Prepare PEG Reagent Stock Solution:

-

Dissolve a known mass of Boc-PEG4-pNP Carbonate (MW: 487.5 g/mol ) in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

-

-

-

The Molar Excess Calculation (Worked Example):

-

Objective: Conjugate BSA (MW ≈ 66,500 g/mol ) at a 10-fold molar excess of the PEG reagent in a 1 mL reaction volume.

-

Step A: Calculate Moles of BSA:

-

BSA concentration = 5 mg/mL = 5 g/L

-

Moles of BSA = (5 g/L) / (66,500 g/mol ) = 7.52 x 10⁻⁵ mol/L

-

In 1 mL (0.001 L), Moles of BSA = 7.52 x 10⁻⁸ mol

-

-

Step B: Calculate Moles of PEG Reagent Needed:

-

Desired Molar Excess = 10x

-

Moles of PEG = Moles of BSA * 10

-

Moles of PEG = (7.52 x 10⁻⁸ mol) * 10 = 7.52 x 10⁻⁷ mol

-

-

Step C: Calculate Volume of PEG Stock Solution to Add:

-

PEG Stock Concentration = 100 mM = 0.1 mol/L

-

Volume (L) = Moles / Molarity

-

Volume (L) = (7.52 x 10⁻⁷ mol) / (0.1 mol/L) = 7.52 x 10⁻⁶ L

-

Volume to Add = 7.52 µL

-

-

Reaction and Purification Workflow

The entire process, from calculation to final product, can be visualized as a clear workflow.

Caption: Experimental workflow for PEGylation using Boc-PEG4-pNP Carbonate.

Step-by-Step Conjugation Procedure

-

Initiate Reaction: Add the calculated volume (7.52 µL in our example) of the Boc-PEG4-pNP carbonate stock solution to the protein solution.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring or rocking. The optimal time should be determined empirically. Reaction progress can be monitored by taking aliquots over time and analyzing them via HPLC or LC-MS[15][16].

-

Quench: Add the quenching solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl to the 1 mL reaction). Let it react for 30 minutes. This will consume any unreacted pNP carbonate.

-

Purify: Remove unreacted PEG reagent, the p-nitrophenol byproduct, and quenching agent from the conjugate.

-

For Proteins (>10 kDa): Size Exclusion Chromatography (SEC) is highly effective. Alternatively, diafiltration/ultrafiltration using a membrane with an appropriate MWCO (e.g., 10-30 kDa for BSA) can be used[14][17][18].

-

For Peptides/Small Molecules: Reversed-Phase HPLC (RP-HPLC) is typically the method of choice, as it separates based on hydrophobicity, which is altered by the addition of the PEG chain[].

-

-

Analyze: Characterize the purified conjugate.

-

SDS-PAGE: PEGylated proteins will show a size shift (appear larger) compared to the unmodified protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the conjugate's molecular weight and can resolve different degrees of labeling (mono-, di-, tri-PEGylated species, etc.)[20].

-

HPLC: Can be used to assess purity and quantify the extent of conjugation[21][22].

-

Data Presentation: Optimizing Molar Excess

The optimal molar excess is application-dependent. The following table provides recommended starting points for optimization. The goal is to correlate the molar excess with the resulting Degree of Labeling (DOL) to create a predictable system.

| Target Molecule Type | Typical Molar Excess Range (Reagent:Molecule) | Target DOL | Key Considerations & Causality |

| Small Molecule (with a single amine) | 1.5 - 5 fold | 1 | A small excess is often sufficient to drive the reaction to completion. Higher excess may complicate purification. |

| Peptide | 5 - 20 fold | 1 - 2 | The number and accessibility of amine groups (N-terminus and Lysine residues) will dictate the required excess. |

| Protein / Antibody | 5 - 50 fold | 2 - 8 | A wider range is needed due to the large number of surface lysines with varying reactivity and accessibility. Start with a titration (e.g., 5x, 10x, 20x) to find the optimal ratio for the desired DOL[23]. |

Trustworthiness: Self-Validation and Troubleshooting

A robust protocol is a self-validating one. The analytical steps described above are crucial for confirming the outcome of your experiment.

-

If DOL is too low:

-

Increase the molar excess of the Boc-PEG4-pNP carbonate.

-

Increase the reaction time.

-

Ensure the reaction pH is optimal (8.0-8.5). A pH below 7.5 can significantly slow the reaction due to protonation of the primary amines.

-

-

If DOL is too high or aggregation occurs:

-

Decrease the molar excess.

-

Decrease the reaction time.

-

Consider lowering the protein concentration to reduce intermolecular crosslinking.

-

-

Post-Deprotection (If performed): After treating the conjugate with an acid like TFA to remove the Boc group, verify the deprotection using mass spectrometry, which will show a mass loss of 100.12 Da.

By systematically adjusting the molar excess and using analytical techniques to verify the results, researchers can achieve a reproducible and controlled PEGylation process tailored to their specific needs.

References

-

Boc Protection - Common Conditions - Organic Chemistry. Available at: [Link]

-

Best purification method of a PEGylated peptide? - ResearchGate. Available at: [Link]

-

Purification of pegylated proteins - PubMed. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]

-

Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv - Springer Nature Experiments. Available at: [Link]

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

(PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - ResearchGate. Available at: [Link]

-

p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC. Available at: [Link]

-

Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed. Available at: [Link]

-

General Frequently Asked Questions for Bioconjugation - CellMosaic. Available at: [Link]

-

Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

-

Bioconjugation Reaction Engineering and Kinetics Simulation Using Tenua - BioProcess International. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]